molecular formula C2H4N2O3 B12693554 Acetaldehyde, nitro-, oxime CAS No. 5653-21-4

Acetaldehyde, nitro-, oxime

Cat. No.: B12693554
CAS No.: 5653-21-4
M. Wt: 104.07 g/mol
InChI Key: FYFYCAVDUPOEOO-HNQUOIGGSA-N
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Description

Contextualization within Oxime and Nitro Compound Chemistry

The chemical behavior of 2-Nitroacetaldehyde oxime is best understood by considering the properties of its constituent functional groups.

Oxime Chemistry: Oximes (R¹R²C=NOH) are most commonly synthesized through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comorientjchem.org They are versatile intermediates capable of undergoing a range of transformations. For instance, oximes can be reduced to form primary amines using methods like catalytic hydrogenation or hydride reagents. jove.com They can also undergo nucleophilic substitution and electrophilic addition reactions. numberanalytics.com A key characteristic of oximes is their ability to exhibit oxime-nitrone tautomerism, a 1,2-prototropic shift that can influence their reaction pathways, particularly in cycloadditions. rsc.org The oxime group itself can act as a nucleophile, typically through the oxygen or nitrogen atom. rsc.org

Nitro Compound Chemistry: Aliphatic nitro compounds are characterized by the strongly electron-withdrawing nature of the nitro group. wikipedia.org This property significantly increases the acidity of the α-protons (the hydrogen atoms on the carbon adjacent to the nitro group). wikipedia.orgnowgonggirlscollege.co.in Consequently, nitroalkanes can be deprotonated by a base to form a resonance-stabilized carbanion known as a nitronate. wikipedia.org This nitronate is a key reactive intermediate, capable of acting as a nucleophile in reactions like the Henry reaction (nitroaldol addition). wikipedia.orgorgsyn.org The nitro group itself can be reduced to an amine, providing a common pathway to amino compounds. jove.com The presence of nitro groups in aromatic systems facilitates nucleophilic aromatic substitution. wikipedia.org

2-Nitroacetaldehyde oxime combines these features. The electron-withdrawing nitro group enhances the acidity of the methylene (B1212753) (-CH₂-) protons, while the oxime group provides a site for various transformations, including dehydration and rearrangement. rsc.orgwikipedia.orgnowgonggirlscollege.co.in The molecule can therefore act as a carbon-based nucleophile via its nitronate form or undergo reactions characteristic of oximes. frontiersin.org

Historical Perspectives on its Chemical Investigation

The investigation of 2-Nitroacetaldehyde oxime (methazonic acid) dates back over a century. One of the earliest and most significant applications was its use as a precursor for the synthesis of nitroacetonitrile (B168470). In 1908, Steinkopf and Bohrmann first reported the dehydration of 2-Nitroacetaldehyde oxime using thionyl chloride in diethyl ether to produce nitroacetonitrile. rsc.org This method, or variations of it, remained a common procedure for synthesizing this valuable reagent for many years. rsc.orgacs.org

Beyond its role as a precursor to nitroacetonitrile, 2-Nitroacetaldehyde oxime has been employed in other synthetic contexts. For example, it has been used in condensation reactions with o-aminobenzaldehydes to synthesize 3-nitroquinolines. chemistry-chemists.com It also features in the synthesis of more complex heterocyclic systems. In one instance, it was reacted with a benzenediazonium (B1195382) chloride solution as part of a synthetic route to investigate ring transformations of pyridone derivatives. oup.com More recently, it has been noted as an intermediate in the synthesis of VX-770 (Ivacaftor), a drug used for treating cystic fibrosis. acs.org The formation of dry alkali-metal salts of 2-nitroacetaldehyde oxime, such as the sodium salt of methazonic acid formed from nitromethane (B149229) and sodium hydroxide, has been noted for its potential instability. sciencemadness.org

Structural Features Influencing Reactivity in Synthetic Pathways

The reactivity of 2-Nitroacetaldehyde oxime is a direct consequence of its molecular structure, specifically the electronic interplay between the nitro and oxime functionalities.

The IUPAC name, (NE)-N-(2-nitroethylidene)hydroxylamine, indicates the molecule typically exists in the E-isomeric form with respect to the C=N double bond. nih.gov The most significant structural feature is the C-H bond alpha to the nitro group. The powerful electron-withdrawing effect of the -NO₂ group makes these protons acidic (pKa of nitroalkanes is around 11 in aqueous solution), facilitating the formation of the corresponding nitronate anion in the presence of a base. wikipedia.org This aci-form, or nitronate, is a key intermediate that allows the molecule to act as a nucleophile in C-C bond-forming reactions. frontiersin.org

The oxime group is also central to its reactivity. It can be dehydrated to form a nitrile, the most prominent example being its conversion to nitroacetonitrile. rsc.org This reaction transforms the oxime into a cyano group, a versatile functional group in its own right. rsc.org Furthermore, the oxime functionality can participate in cycloaddition reactions or be reduced to an amine. jove.comrsc.org The combination of these features in one small molecule makes 2-Nitroacetaldehyde oxime a C₂ building block capable of introducing both a nitro and a masked amino group (via the oxime) or a cyano group into a target structure. orgsyn.org

Data Tables

Table 1: Physicochemical Properties of 2-Nitroacetaldehyde Oxime

PropertyValueSource(s)
CAS Number 5653-21-4 echemi.comnih.gov
Molecular Formula C₂H₄N₂O₃ nih.govechemi.com
Molecular Weight 104.07 g/mol nih.gov
Melting Point 70-72 °C echemi.com
Boiling Point 265.772 °C at 760 mmHg echemi.com
Density 1.453 g/cm³ echemi.com
Flash Point 114.535 °C echemi.com
Refractive Index 1.507 echemi.com

Properties

CAS No.

5653-21-4

Molecular Formula

C2H4N2O3

Molecular Weight

104.07 g/mol

IUPAC Name

(NE)-N-(2-nitroethylidene)hydroxylamine

InChI

InChI=1S/C2H4N2O3/c5-3-1-2-4(6)7/h1,5H,2H2/b3-1+

InChI Key

FYFYCAVDUPOEOO-HNQUOIGGSA-N

Isomeric SMILES

C(/C=N/O)[N+](=O)[O-]

Canonical SMILES

C(C=NO)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Nitroacetaldehyde Oxime and Its Derivatives

Classical Preparation Routes

Traditional methods for the synthesis of oximes and their derivatives often involve well-established reactions that have been refined over decades. These routes typically concern the transformation of functional groups through reliable, albeit sometimes harsh, chemical reagents.

Dehydration of Methazonic Acid with Thionyl Chloride

2-Nitroacetaldehyde oxime, or methazonic acid, is a key intermediate in the synthesis of other valuable chemical compounds. One of the primary reactions it undergoes is dehydration to form nitroacetonitrile (B168470). The dehydration of an oxime is a standard method for the synthesis of nitriles. researchgate.net This transformation involves the removal of a water molecule from the oxime functional group (>C=N-OH) to yield a nitrile group (-C≡N).

Thionyl chloride (SOCl₂) is a potent dehydrating agent frequently used for this purpose. The reaction mechanism involves the hydroxyl group of the oxime attacking the sulfur atom of thionyl chloride, followed by elimination steps that result in the formation of the nitrile, sulfur dioxide, and hydrochloric acid. This particular dehydration is a key step in producing nitroacetonitrile from methazonic acid. researchgate.net

Key Transformation:

Reactant: 2-Nitroacetaldehyde oxime (Methazonic acid)

Reagent: Thionyl Chloride (SOCl₂)

Product: Nitroacetonitrile

This process is significant as nitroacetonitrile is a versatile precursor in the synthesis of various energetic materials and other nitrogen-containing heterocyclic compounds. researchgate.net

Reactions Involving Acetaldehyde (B116499), Hydroxylamine (B1172632), and Nitro Group Introduction

A fundamental approach to constructing 2-Nitroacetaldehyde oxime involves a multi-step synthesis starting from basic precursors. This route can be dissected into two primary stages: the formation of an acetaldehyde oxime backbone and the subsequent introduction of a nitro group.

Oximation of Acetaldehyde: The initial step is the reaction of acetaldehyde with hydroxylamine (NH₂OH) or its salt, hydroxylamine hydrochloride. byjus.comgoogle.com This condensation reaction is a standard method for producing aldoximes. wikipedia.org The reaction is typically carried out in a weakly acidic medium to facilitate the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the acetaldehyde, followed by the elimination of a water molecule to form acetaldehyde oxime. byjus.comchemtube3d.com

Nitro Group Introduction (Nitration): Following the synthesis of acetaldehyde oxime, the nitro group (NO₂) must be introduced at the alpha-carbon position. This is a more complex step that can be achieved through various nitrating agents. The specific conditions for the nitration of acetaldehyde oxime to yield 2-Nitroacetaldehyde oxime require careful control to avoid side reactions. Analogous reactions, such as the nitration of other aldehydes or related compounds, often utilize mixed acids (a combination of nitric acid and sulfuric acid) under controlled temperatures. researchgate.net An alternative conceptual route involves the direct oximation of 2-nitroacetaldehyde with hydroxylamine, though the stability and availability of 2-nitroacetaldehyde can be a limiting factor.

Contemporary and Environmentally Benign Synthesis Approaches for Oximes

In recent years, the principles of green chemistry have driven the development of new synthetic methods that are more efficient, use less hazardous materials, and reduce waste. ijprajournal.com These approaches are applicable to the general synthesis of oximes and can be adapted for 2-Nitroacetaldehyde oxime and its precursors.

Application of Natural Acid Catalysis in Oxime Formation

Traditional oxime synthesis often relies on mineral acids or toxic bases like pyridine (B92270) as catalysts. ijprajournal.com A greener alternative involves the use of natural acids derived from plant sources. Research has demonstrated that aqueous extracts from sources like Vitis lanata, Mangifera indica, and fruit juices such as Citrus limetta can effectively catalyze the reaction between carbonyl compounds and hydroxylamine hydrochloride. ijprajournal.com

These methods offer several advantages:

Environmental friendliness: They avoid the use of hazardous and volatile organic solvents and toxic catalysts.

Cost-effectiveness: The catalysts are derived from readily available and inexpensive natural sources.

Simplicity: The procedures are often straightforward and can be performed under mild conditions.

The use of these natural catalysts aligns with the goals of green chemistry by reducing the environmental impact of chemical synthesis. ijprajournal.com

Catalyst SourceTypical Reaction TimeReported Yields
Vitis lanata extract55-90 minutes90-95%
Mangifera indica extract55-90 minutes90-95%
Citrus limetta juice55-90 minutes90-95%

This table presents generalized data for the oximation of various aldehydes and ketones as reported in the literature. ijprajournal.com

Ultrasound-Assisted Synthesis for Enhanced Reaction Efficiency

Ultrasound irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions and improve yields. youtube.com This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hotspots of high temperature and pressure. youtube.com

For oxime synthesis, ultrasound-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov The condensation of aldehydes and ketones with hydroxylamine hydrochloride can be efficiently carried out in ethanol (B145695) under ultrasound irradiation, often leading to yields between 50.7% and 98.7%. nih.gov

Comparison of Synthesis Methods for Oximes

Method Conditions Reaction Time Yields
Conventional Refluxing in organic medium Several hours Moderate to high

The primary benefits of this approach include milder reaction conditions, significantly shorter reaction times, and increased product yields, making it an efficient and environmentally benign alternative. nih.gov

Synthesis of Related Intermediates and Stable Analogues

The synthesis of compounds structurally related to 2-Nitroacetaldehyde oxime is crucial for developing derivatives with potentially new applications. This includes the preparation of key intermediates and stable analogues.

Intermediates:

Acetaldehyde Oxime: As discussed, this is the direct precursor in a stepwise synthesis. It is prepared by the condensation of acetaldehyde and hydroxylamine. google.com The oxime can be recovered from the aqueous reaction mixture by distillation, taking advantage of the azeotrope it forms with water. google.com

Analogues and Derivatives:

Nitroalkanes: Oximes can serve as precursors to nitroalkanes through oxidation. Green synthesis methods using hydrogen peroxide and nanoporous catalysts have been developed to convert various oximes into their corresponding nitroalkanes with high purity and yield. patsnap.com

Oxime Ethers: The hydroxyl group of the oxime can be alkylated or arylated to form oxime ethers. For instance, reacting an oxime with an alkyl bromide in the presence of a base like potassium carbonate can yield the corresponding O-substituted oxime ether. rsc.org This functionalization is a common strategy to modify the properties of the parent oxime. nih.gov

Aromatic Analogues: An important aromatic analogue is 2-nitrobenzaldehyde (B1664092) oxime. Its synthesis would typically involve the oximation of 2-nitrobenzaldehyde, which itself is a significant industrial intermediate produced by the nitration of benzaldehyde. researchgate.net

The synthesis of these related structures often employs the same fundamental oximation and functional group transformation reactions, allowing for the creation of a diverse library of compounds based on the oxime scaffold. researchgate.net

Preparation of Nitroacetonitrile from 2-Nitroacetaldehyde Oxime

Nitroacetonitrile, a valuable reagent in organic synthesis, can be prepared from 2-nitroacetaldehyde oxime, also known as methazonic acid. The primary method for this transformation is the dehydration of the oxime.

One of the earliest reported methods for the synthesis of nitroacetonitrile involves the use of thionyl chloride (SOCl₂) as a dehydrating agent. In this procedure, 2-nitroacetaldehyde oxime is typically dissolved in a suitable inert solvent, such as diethyl ether. Thionyl chloride is then added to the solution, which is gently refluxed. The reaction proceeds with the elimination of water, sulfur dioxide, and hydrogen chloride, yielding nitroacetonitrile.

The reaction can be represented as follows:

O₂NCH₂CH=NOH + SOCl₂ → O₂NCH₂CN + SO₂ + 2HCl

Following the reaction, the resulting mixture is filtered and concentrated under reduced pressure to afford the crude nitroacetonitrile as a yellow or brown oil. However, this method is often associated with low yields, typically ranging from 13% to 47%, and the purity of the product can be variable. Further purification of the oily product can be attempted through methods such as silica (B1680970) gel column chromatography using benzene (B151609) as the eluent, or by treatment with activated charcoal followed by conversion to an ammonium (B1175870) salt, acidification, and extraction into ether.

It is important to note that free nitroacetonitrile is a thermodynamically unstable and potentially explosive compound, which presents significant challenges in its handling and purification.

Formation of Stable Salts of Nitroacetonitrile for Enhanced Synthetic Utility

Due to the inherent instability and hazardous nature of free nitroacetonitrile, its direct use in synthetic chemistry is often avoided. Instead, more stable salt forms of nitroacetonitrile are frequently employed as synthetic equivalents. These salts, particularly alkali metal salts, offer enhanced thermal stability while retaining the desired reactivity of the cyano(nitro)methylating agent.

Properties of Nitroacetonitrile Salts:

Thermal Stability: Alkali metal salts of nitroacetonitrile are significantly more stable than the free form, reducing the risk of decomposition.

Solubility: A notable drawback of these salts is their generally low solubility in common organic solvents, which can limit their application in certain reaction systems.

Reactivity: Despite their stability, these salts exhibit the same fundamental reactivity as free nitroacetonitrile, readily participating in various organic transformations.

Synthesis of Nitroacetonitrile Salts:

Several synthetic routes have been developed to produce stable salts of nitroacetonitrile, bypassing the isolation of the hazardous free form. One common method involves the hydrolysis and subsequent decarboxylation of the potassium salt of ethyl nitrocyanoacetate. This process leads to the formation of the potassium salt of nitroacetonitrile.

Another approach to obtain the potassium salt of nitroacetonitrile with a reported yield of 79% involves the decarboxylation of an acidic aqueous solution of dipotassium (B57713) nitrocyanoacetic acid using an ion-exchange resin (such as IRC-50). This route is advantageous as it completely avoids the generation of unstable intermediates like methazonic acid or free nitroacetonitrile.

The availability of these stable salts has significantly improved the synthetic utility of nitroacetonitrile, allowing for its safer and more practical application in the construction of complex organic molecules.

Salt PropertyDescription
Form Typically alkali metal salts (e.g., potassium salt)
Stability Thermally stable, offering safer handling
Solubility Generally low in organic solvents
Utility Serve as synthetic equivalents to free nitroacetonitrile

Formation of 2-(2-Nitroethylideneamino)benzoic Acid via Reaction with Anthranilic Acid

2-(2-Nitroethylideneamino)benzoic acid is a derivative that can be formed from the reaction of 2-nitroacetaldehyde oxime with anthranilic acid. This reaction involves the condensation of the amino group of anthranilic acid with the carbonyl equivalent of 2-nitroacetaldehyde, which is represented by its oxime. The product of this reaction is characterized by the molecular formula C₉H₈N₂O₄.

The formation of an imine (Schiff base) through the reaction of an amine with an aldehyde or ketone is a fundamental transformation in organic chemistry. In this specific case, the amino group of anthranilic acid acts as a nucleophile, attacking the carbon atom of the oxime's C=N bond, which behaves as a masked aldehyde functional group. The reaction likely proceeds through an intermediate that subsequently eliminates a molecule of hydroxylamine to form the stable imine product.

The resulting compound, 2-(2-nitroethylideneamino)benzoic acid, incorporates both the anthranilic acid and the 2-nitroacetaldehyde moieties, linked by an imine functional group.

Reactant 1Reactant 2Product
2-Nitroacetaldehyde OximeAnthranilic Acid2-(2-Nitroethylideneamino)benzoic Acid

Advanced Reactivity and Transformation Chemistry of 2 Nitroacetaldehyde Oxime

Role as a Key Synthetic Precursor

2-Nitroacetaldehyde oxime is a potent synthon in the construction of diverse molecular architectures, ranging from heterocyclic systems to polyfunctional aliphatic compounds. Its utility stems from the electron-withdrawing nature of the nitro group, which activates the molecule for various nucleophilic and cycloaddition reactions, and the inherent reactivity of the oxime group.

Precursor in Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While specific examples detailing the use of 2-nitroacetaldehyde oxime are not extensively documented, its structure is amenable to established synthetic strategies for forming such ring systems.

Triazines are an important class of heterocycles with applications in various fields. Annulation reactions, which involve the formation of a new ring onto an existing structure, are a common method for their synthesis. For instance, [4+2] domino annulation reactions are effective for synthesizing 1,2,4-triazine derivatives from readily available materials like ketones and aldehydes rsc.org. While direct literature on 2-nitroacetaldehyde oxime in this context is scarce, its aldehyde-like character suggests its potential participation in similar cyclization schemes. The general approach often involves the reaction of a 1,2-dicarbonyl compound with a component providing the remaining nitrogen atoms. The reactivity of the nitro-activated carbon skeleton of 2-nitroacetaldehyde oxime could potentially be harnessed for this purpose.

Reaction Type Reactants Product Class Potential Role of 2-Nitroacetaldehyde Oxime
[4+2] AnnulationKetones, Aldehydes, Alkynes1,2,4-TriazinesCould serve as the C2 component after suitable functional group manipulation.
[3+3] Annulation2H-Azirines, Huisgen ZwitterionsDihydro-1,2,4-triazinesThe C=N-OH moiety could potentially act as a three-atom component in cycloadditions.

Fused nitrogen heterocycles are prevalent motifs in natural products and pharmaceuticals. Their synthesis often relies on intramolecular cyclization reactions. Reductive cyclization of nitro compounds is a powerful strategy for forming N-heterocycles unimi.it. The presence of the nitro group in 2-nitroacetaldehyde oxime makes it a candidate for such transformations. For example, reduction of the nitro group to an amine, followed by intramolecular condensation with a suitably placed electrophile, could lead to the formation of various fused ring systems. The oxime functionality could also participate in cyclization, for instance, through the formation of dilithiated oxime dianions which can then react with electrophiles to form heterocycles like 1,2-oxazines researchgate.net.

General Strategy Key Transformation Potential Product Type
Reductive CyclizationReduction of NO₂ to NH₂Fused Pyrroles, Indoles
Dianion CyclizationFormation of dilithiated oximeFused 1,2-Oxazines
Radical CyclizationGeneration of N-centered radicalsVarious N-heterocycles

Intermediate in Polyfunctional Aliphatic Product Formation

Nitro compounds are recognized as versatile building blocks for synthesizing functionalized molecules nih.govresearchgate.netfrontiersin.org. The nitro group can be transformed into a variety of other functional groups, including amines, carbonyls (via the Nef reaction), and can also be eliminated to form double bonds. This versatility allows 2-nitroacetaldehyde oxime to serve as a precursor to polyfunctional aliphatic products. For example, reduction of the nitro group to an amine would yield a 2-aminoacetaldehyde oxime, a bifunctional molecule with potential for further elaboration.

Role as a C2 Building Block in Organic Synthesis

The two-carbon backbone of 2-nitroacetaldehyde oxime makes it an effective C2 building block, or synthon, in organic synthesis. The dual functionality allows for sequential or tandem reactions where each part of the molecule is strategically utilized. The nitro-bearing carbon can act as an electrophile in Michael-type additions, while the oxime-bearing carbon can be involved in reactions typical of aldehydes or ketones after hydrolysis. This dual reactivity is a hallmark of versatile building blocks in the assembly of more complex molecular frameworks nih.govfrontiersin.org.

Oxime-Specific Transformations

Beyond the reactivity imparted by the nitro group, the oxime moiety of 2-nitroacetaldehyde oxime has its own rich chemistry, allowing for a range of specific transformations. wikipedia.org

Reduction to Amines: The oxime group can be readily reduced to a primary amine using various reducing agents such as sodium metal, catalytic hydrogenation, or hydride reagents wikipedia.org. This transformation converts 2-nitroacetaldehyde oxime into 2-nitro-1-aminoethane, a potentially useful synthetic intermediate.

Hydrolysis to Carbonyl Compounds: Under acidic conditions, oximes can be hydrolyzed back to their corresponding aldehyde or ketone wikipedia.org. In the case of 2-nitroacetaldehyde oxime, this would yield 2-nitroacetaldehyde.

Dehydration to Nitriles: Aldoximes can be dehydrated using reagents like acid anhydrides to form nitriles wikipedia.org. This would convert 2-nitroacetaldehyde oxime into nitroacetonitrile (B168470).

Beckmann Rearrangement: When treated with strong acids, oximes can undergo the Beckmann rearrangement to form amides wikipedia.org. For an aldoxime like 2-nitroacetaldehyde oxime, this rearrangement would lead to the formation of a formamide derivative.

Radical Reactions: Oxime radicals, also known as iminoxyl radicals, can be generated from oximes and participate in various intra- and intermolecular reactions, including oxidative cyclizations and couplings beilstein-journals.org.

Transformation Reagent(s) Product Functional Group Potential Product from 2-Nitroacetaldehyde Oxime
ReductionH₂, Pd/C or Na/EtOHPrimary Amine2-Nitro-1-aminoethane
HydrolysisH₃O⁺, heatAldehyde2-Nitroacetaldehyde
DehydrationAc₂ONitrileNitroacetonitrile
Beckmann RearrangementH₂SO₄AmideN-(nitromethyl)formamide

Conversion to Nitriles and Amides via Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides or nitriles under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For aldoximes such as 2-Nitroacetaldehyde oxime, this rearrangement typically leads to the formation of nitriles. The reaction is generally initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.combyjus.com This is followed by a migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent deprotonation yields the corresponding nitrile.

While specific studies on the Beckmann rearrangement of 2-Nitroacetaldehyde oxime are not extensively detailed in the reviewed literature, the general mechanism for aldoximes suggests a pathway to 2-nitroacetonitrile. The reaction is typically catalyzed by strong acids like sulfuric acid, but a variety of other reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can also promote this transformation. wikipedia.org

Table 1: General Conditions for Beckmann Rearrangement of Aldoximes

Catalyst/Reagent General Conditions Product from Aldoxime
Concentrated Sulfuric Acid High temperature Nitrile
Phosphorus Pentachloride Varies Nitrile
Thionyl Chloride Varies Nitrile
Cyanuric Chloride/Zinc Chloride Catalytic, refluxing acetonitrile Nitrile

This table presents generalized conditions for the Beckmann rearrangement of aldoximes and is not specific to 2-Nitroacetaldehyde oxime due to a lack of specific literature.

Formation of Nitrones and Amines via Reduction Pathways

The reduction of oximes offers a direct route to the synthesis of primary amines. While various reducing agents can be employed, the specific reduction of 2-Nitroacetaldehyde oxime to 2-nitroethanamine would be a key transformation. The reduction of the oxime functionality can proceed through different intermediates, including nitrones.

The formation of nitrones from oximes can occur under specific oxidative or rearrangement conditions, though reduction pathways to amines are more common. The direct reduction of an oxime to an amine typically involves reagents that can reduce the C=N double bond.

It is important to note that the nitro group in 2-Nitroacetaldehyde oxime is also susceptible to reduction. Therefore, achieving selective reduction of the oxime group to an amine while preserving the nitro group would require careful selection of the reducing agent and reaction conditions. Conversely, a strong reducing agent could potentially reduce both functional groups.

Generation and Reactivity of Oxime Radicals in Organic Synthesis

The N-O bond in oximes can be homolytically cleaved to generate iminoxyl radicals, which are versatile intermediates in organic synthesis. nih.govbeilstein-journals.orgnih.gov These radicals can be generated using various single-electron oxidants, such as cerium(IV) ammonium (B1175870) nitrate or by photoredox catalysis. nih.govacs.org The resulting iminoxyl radical from 2-Nitroacetaldehyde oxime would be the 2-nitroacetaldehyde iminoxyl radical.

The reactivity of these radicals is characterized by their ability to participate in a variety of transformations, including intramolecular cyclizations and intermolecular coupling reactions. nih.govbeilstein-journals.org

Iminoxyl radicals can undergo intramolecular cyclization reactions, typically involving the abstraction of a hydrogen atom or addition to a double bond within the same molecule. nih.gov For the 2-nitroacetaldehyde iminoxyl radical, the presence of the nitro group could influence the stability and subsequent reactivity of the radical. However, without a suitable internal reaction partner, intramolecular cyclization of this specific small molecule is less likely compared to more complex oximes with unsaturated side chains.

Iminoxyl radicals can participate in intermolecular oxidative coupling reactions with various organic molecules. beilstein-journals.org For instance, the oxidative C-O coupling of oximes with compounds like acetonitrile, ketones, and esters has been reported. researchgate.net This type of reaction, if applied to 2-Nitroacetaldehyde oxime, could lead to the formation of novel functionalized oxime ethers. The reaction mechanism is proposed to involve the generation of the iminoxyl radical, which then couples with a radical generated from the partner molecule. researchgate.net

Oxime "Click Chemistry" in Macromolecular Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. rsc.orgrsc.orgresearchgate.net The formation of an oxime from an aldehyde or ketone and a hydroxylamine (B1172632) is considered a click reaction and has been utilized in polymer science for the synthesis and functionalization of macromolecules. rsc.orgresearchgate.netresearchgate.net

2-Nitroacetaldehyde oxime, with its oxime functionality, could potentially be used in click chemistry applications. For instance, it could react with polymers bearing aldehyde or ketone groups to introduce the nitro functionality onto the polymer backbone or as a side chain. This would be a form of post-polymerization modification. Conversely, if a synthetic route to 2-nitroacetaldehyde from a polymer-bound precursor were available, the subsequent oximation would be an example of polymer functionalization. The stability and efficiency of oxime bond formation make it an attractive tool in materials science. rsc.orgresearchgate.net

Reaction Mechanisms and Pathways

The transformations of 2-Nitroacetaldehyde oxime are governed by the fundamental principles of organic reaction mechanisms.

The Beckmann rearrangement proceeds through a well-established pathway involving protonation of the hydroxyl group, migration of the anti-periplanar group, and formation of a nitrilium ion. masterorganicchemistry.combyjus.com For an aldoxime like 2-Nitroacetaldehyde oxime, the migrating group is a hydrogen atom, leading to a nitrile.

The reduction of the oxime to an amine involves the addition of hydride or its equivalent to the carbon of the C=N bond, followed by protonation steps. The mechanism can vary depending on the reducing agent used.

The generation of the iminoxyl radical from 2-Nitroacetaldehyde oxime would likely occur via a single-electron transfer (SET) from the oxime to an oxidant, followed by deprotonation. acs.org The subsequent reactivity of this radical, whether in intramolecular or intermolecular reactions, would be dictated by its electronic properties and the reaction conditions.

The mechanism of oxime click chemistry is a condensation reaction between the oxime and a carbonyl compound, typically catalyzed by an acid or a base. The reaction is reversible, but the equilibrium often favors the formation of the stable oxime linkage. researchgate.net

Participation in Cycloaddition Processes (e.g., [3+2] Cycloadditions, Diels-Alder Reactions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The oxime functionality in 2-Nitroacetaldehyde oxime can be leveraged to participate in several such processes, primarily by serving as a precursor to 1,3-dipoles for [3+2] cycloadditions.

[3+2] Cycloadditions: This class of reactions, also known as 1,3-dipolar cycloadditions, involves the reaction of a 1,3-dipole with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgnih.gov Oximes can be converted into reactive 1,3-dipoles like nitrones or nitrile oxides. uchicago.edumdpi.com

Via Nitrone Intermediates: Oximes can undergo cyclization to form intermediate nitrones, which then readily participate in intermolecular [3+2] cycloaddition reactions with dipolarophiles to yield isoxazolidines. rsc.org This cascade process often begins with the condensation of a hydroxylamine with an aldehyde. rsc.org The nitrone acts as the 1,3-dipole in this concerted, pericyclic process. wikipedia.org

Via Nitrile Oxide Intermediates: The conversion of aldoximes to nitrile oxides can be achieved through a halogenation/dehydrohalogenation sequence. mdpi.com These nitrile oxides are also potent 1,3-dipoles that react with alkenes to produce 2-isoxazolines. mdpi.com

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative. wikipedia.org While less common for simple oximes, the C=N bond of the oxime group can potentially act as a dienophile in what is known as a hetero-Diels-Alder reaction, reacting with a diene to form a six-membered heterocyclic ring. wikipedia.org Furthermore, nitroalkenes, which are structurally related to 2-Nitroacetaldehyde oxime, are known to participate in inverse-electron-demand oxa-Diels–Alder reactions to form 1,2-oxazine skeletons. rsc.org

Cycloaddition TypeReactive Intermediate from OximePartner MoleculeResulting Heterocycle
[3+2] CycloadditionNitroneAlkene (Dipolarophile)Isoxazolidine wikipedia.orgrsc.org
[3+2] CycloadditionNitrile OxideAlkene (Dipolarophile)2-Isoxazoline mdpi.com
Hetero-Diels-Alder [4+2]Oxime (C=N as dienophile)DieneTetrahydrooxazine derivative wikipedia.org
Table 1: Cycloaddition reactions involving oxime-derived intermediates.

Oxidative Deoximation Mechanisms

The regeneration of a carbonyl compound from its corresponding oxime, known as deoximation, is a crucial transformation in synthetic organic chemistry. researchgate.net Oximes are stable and easily prepared, making them excellent protecting groups for aldehydes and ketones. mdpi.com Oxidative deoximation methods are particularly effective for this conversion. researchgate.net

Several reagent systems have been developed for the clean and efficient oxidative cleavage of the C=N bond of oximes to regenerate the parent carbonyl group.

N-Iodosuccinimide (NIS): A rapid and selective method for deoximation uses N-iodosuccinimide in acetone under microwave irradiation. asianpubs.org This method is highly chemoselective; for instance, an unsaturated oxime can be cleaved to its corresponding aldehyde without affecting the carbon-carbon double bond. asianpubs.org The reaction proceeds under mild conditions with short reaction times and easy work-up. asianpubs.org

Organoselenium Catalysis: A green and practical approach involves the use of an organoselenium catalyst, such as (PhCH₂Se)₂, with hydrogen peroxide (H₂O₂) as a clean oxidant. researchgate.net This metal-free protocol effectively converts a variety of substituted aryl ketoximes to their corresponding ketones in moderate to good yields. researchgate.net

Tin(II) Chloride/Titanium(III) Chloride: A procedure mediated by SnCl₂/TiCl₃ in an aqueous solvent system provides a simple and effective method for the deoximation of various ketoximes and aldoximes, producing ketones and aldehydes in good to excellent yields under mild, ambient temperature conditions. mdpi.com

The application of these methods to 2-Nitroacetaldehyde oxime would result in its conversion to 2-nitroacetaldehyde.

Reagent/Catalyst SystemOxidant/ConditionsKey Features
N-Iodosuccinimide (NIS)Acetone/Water, Microwave IrradiationVery short reaction times, high chemoselectivity, mild conditions. asianpubs.org
Organoselenium compoundsHydrogen Peroxide (H₂O₂), AirWaste-free, metal-free, green protocol. researchgate.net
SnCl₂ / TiCl₃Aqueous THF, Room TemperatureUses inexpensive and low-toxicity reagents. mdpi.com
Table 2: Selected methods for oxidative deoximation.

Rhodium(III)-Catalyzed C(sp²)-H and C(sp²)-C(sp²) Bond Activation in Aryl Oximes

Rhodium(III)-catalyzed reactions involving C-H bond activation have emerged as powerful strategies for the synthesis of complex organic molecules. In the context of oximes, this catalysis is particularly prominent for aryl oximes, where the oxime functional group acts as an effective directing group. rsc.org The nitrogen atom of the oxime coordinates to the rhodium center, directing the catalytic activation of an ortho C(sp²)-H bond on the aromatic ring. rsc.orgnih.gov

This strategy has been employed in the reaction of aryl oximes with internal alkynes to generate novel N-(2-cyanoaryl) indanone imines. rsc.org The transformation proceeds through a tandem sequence involving a nitrogen-directed C(sp²)-H cyclization followed by a C(sp²)-C(sp²) bond cleavage. rsc.org Similarly, Rh(III)-catalyzed C-H amidation of indole-oximes with dioxazolones has been developed, demonstrating exclusive site selectivity. nih.gov

It is critical to note that this type of reactivity is characteristic of aryl oximes , which possess an aromatic C(sp²)-H bond positioned for directed activation. As 2-Nitroacetaldehyde oxime is an aliphatic oxime lacking this structural feature, it would not be a suitable substrate for these specific Rhodium(III)-catalyzed C(sp²)-H activation pathways.

Ring Transformation Reactions Yielding 2-Nitroacetaldehyde Oxime as an Intermediate

Oximes are key intermediates in various ring-forming and ring-transforming reactions. While specific examples of ring transformations that yield 2-Nitroacetaldehyde oxime as a stable intermediate are not prominently documented, the general reactivity of oximes points to their involvement in such pathways.

Ring-Opening of Cyclic Oximes: Ring-strain can be a driving force for transformations of cyclic oximes. For example, cyclobutanone oxime derivatives can undergo a sulfuryl fluoride (SO₂F₂)-mediated ring-opening cross-coupling reaction with alkenes. beilstein-journals.org This process is initiated by the formation of an oxime sulfonyl ester intermediate, which then undergoes reduction to an iminyl radical. The strain of the four-membered ring facilitates its opening to produce a C-centered radical, ultimately leading to the formation of δ-olefin-containing aliphatic nitriles. beilstein-journals.org

Cascade Reactions Involving Oxime Intermediates: Oximes are frequently formed in situ as part of cascade or domino reactions that lead to heterocyclic products. A multi-component reaction involving a haloaldehyde, hydroxylamine, and a dipolarophile proceeds through an initial condensation to form an oxime. rsc.org This intermediate then undergoes an intramolecular cyclization to form a nitrone, which is trapped by the dipolarophile in a [3+2] cycloaddition to yield an isoxazolidine. rsc.org In such sequences, the oxime is a transient but essential intermediate that connects the linear starting materials to the final cyclic product.

Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Nitroacetaldehyde Oxime and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Nitroacetaldehyde oxime, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Nitroacetaldehyde oxime is expected to show distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The acidic proton of the oxime hydroxyl group (-OH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically in the range of 9-12 ppm. The vinyl proton (-CH=) would likely resonate in the range of 6.5-8.0 ppm, influenced by the adjacent electron-withdrawing nitro group and the oxime functionality. The protons of the methylene (B1212753) group (-CH2-) attached to the nitro group would be expected to appear further upfield, likely in the range of 4.5-5.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the C=N oxime group is expected to have a chemical shift in the range of 145-160 ppm. The carbon of the methylene group (-CH2-) adjacent to the highly electronegative nitro group would be significantly deshielded and is predicted to appear in the range of 70-80 ppm.

Predicted NMR Data for 2-Nitroacetaldehyde Oxime:

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
-CH =NOH6.5 - 8.0-
-C H=NOH-145 - 160
O2N-CH 2-4.5 - 5.5-
O2N-C H2--70 - 80
-NOH 9.0 - 12.0 (broad)-

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of 2-Nitroacetaldehyde oxime would be expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. researchgate.netwikipedia.org The C=N stretching vibration of the oxime is typically observed in the range of 1640-1690 cm⁻¹. researchgate.netwikipedia.org The presence of the nitro group would be confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Expected IR Absorption Bands for 2-Nitroacetaldehyde Oxime:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Oxime (-OH)O-H Stretch3200 - 3600 (broad)
Oxime (C=N)C=N Stretch1640 - 1690
Nitro (-NO₂)Asymmetric Stretch1500 - 1570
Nitro (-NO₂)Symmetric Stretch1300 - 1370
Oxime (N-O)N-O Stretch930 - 960

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of 2-Nitroacetaldehyde oxime would correspond to its molecular weight. Fragmentation of the molecular ion would be expected to occur through various pathways, including the loss of small neutral molecules or radicals. Common fragmentation patterns for nitro compounds involve the loss of NO₂ (46 Da) or NO (30 Da). Oximes can undergo cleavage of the N-O bond and rearrangement reactions. The fragmentation pattern would provide valuable information for confirming the structure of the molecule and its reaction products. nih.govnih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 2-Nitroacetaldehyde oxime is currently available in the public domain, studies on similar compounds, such as (E)-4-Nitrobenzaldehyde oxime, have been reported. Such studies reveal details about the planarity of the molecule, the conformation of the oxime and nitro groups, and the nature of intermolecular hydrogen bonding, which often involves the oxime hydroxyl group and the nitro group of an adjacent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of 2-Nitroacetaldehyde oxime would be expected to show absorption bands arising from π → π* and n → π* transitions. The nitro group and the C=N double bond of the oxime are chromophores that absorb in the UV region. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the C=N bond could lead to a bathochromic (red) shift of the absorption maximum compared to simple oximes. Studies on nitrobenzaldehydes, for instance, show characteristic absorptions with weak n→π* transitions around 350 nm and stronger π→π* transitions around 250 nm. uni-muenchen.de Similarly, other oximes show absorption bands in the 280-305 nm range. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikidata.org While 2-Nitroacetaldehyde oxime itself is not a radical, ESR spectroscopy would be a crucial tool for studying its radical-mediated reaction products. For example, reactions involving one-electron reduction of the nitro group or homolytic cleavage of the O-H bond of the oxime could generate radical species. ESR studies on nitroalkane anions and oxime radicals have been reported, providing insights into the electronic structure and reactivity of these transient species. rsc.orgnih.gov The hyperfine splitting patterns observed in the ESR spectrum can provide information about the atoms with which the unpaired electron is interacting, aiding in the identification of the radical structure.

NBO Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules in detail. q-chem.comq-chem.com It provides insights into charge distribution, hybridization, and, importantly, hyperconjugative interactions and electron delocalization. For 2-Nitroacetaldehyde oxime, an NBO analysis would be valuable in understanding the electronic interactions between the nitro group, the C=N double bond, and the oxime functionality.

A study on 5-nitro-2-furaldehyde (B57684) oxime using NBO analysis revealed significant hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. nih.gov A similar analysis on 2-Nitroacetaldehyde oxime would likely show strong delocalization of electron density from the lone pairs of the oxygen atoms in the nitro group and the oxime oxygen to the antibonding orbitals of adjacent bonds. This delocalization can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis, where larger E(2) values indicate more intense interactions. These electronic effects have a direct impact on the molecule's reactivity and spectroscopic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-nitroacetaldehyde oxime, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation of nitroacetaldehyde with hydroxylamine under controlled pH and temperature. For analogous oximes, refluxing with triethylamine as a base (e.g., chloroacetyl chloride reactions) improves yield . Solvent selection (e.g., dichloromethane vs. THF) significantly affects reaction efficiency, as shown in acetophenone oxime synthesis, where CH₂Cl₂ achieved 86% yield compared to 40% in THF . Purification via recrystallization (e.g., pet-ether) is recommended to isolate pure products .

Q. Which analytical techniques are most reliable for characterizing 2-nitroacetaldehyde oxime and its derivatives?

  • Methodological Answer : Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) enables isomer-specific identification and dynamic interconversion analysis, as demonstrated for acetaldehyde oxime . Pharmacokinetic parameters (e.g., Cmax, tmax, AUC) should be quantified using high-performance liquid chromatography (HPLC) or mass spectrometry, following protocols for oxime K027 in plasma and brain tissues .

Q. What are the primary mechanisms of oxime-mediated reactivation of acetylcholinesterase (AChE) inhibited by organophosphates (OPs)?

  • Methodological Answer : Oximes compete with OP-AChE adducts via nucleophilic attack at the phosphorus atom. Reactivation efficacy depends on oxime structure: 4-oximes (e.g., K027, obidoxime) outperform 2-oximes (e.g., HI-6) in paraoxon-inhibited AChE due to spatial compatibility with the enzyme’s active site . In vitro assays using human erythrocyte AChE and OP inhibitors (e.g., paraoxon, DFP) are critical for evaluating reactivation kinetics .

Advanced Research Questions

Q. How can experimental designs address contradictions in oxime efficacy across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from differences in AChE sources (e.g., human vs. electric eel) and OP inhibitors (e.g., paraoxon vs. cyclosarin). For example, K027 shows superior reactivation in human erythrocyte AChE inhibited by paraoxon but poor efficacy in cyclosarin-inhibited AChE . Use species-specific AChE models and standardized OP inhibitors to minimize variability. Cox survival analysis, incorporating covariates like OP dose and treatment type, can statistically resolve in vivo efficacy contradictions .

Q. What strategies optimize oxime brain penetration for treating OP-induced neurotoxicity?

  • Methodological Answer : Pharmacokinetic studies in rats demonstrate that oximes with lower molecular weight and higher lipophilicity (e.g., K027) achieve better brain-to-plasma AUC ratios (~0.15) compared to bulkier analogs like obidoxime (AUC ratio ~0.05) . Intramuscular administration at 50% of LD01 ensures systemic distribution while minimizing toxicity .

Q. How do structural modifications (e.g., linker length, oxime group position) influence oxime reactivation potency and specificity?

  • Methodological Answer : Position 4 oximes (e.g., K027, K048) are more effective against paraoxon-inhibited AChE, while position 2 oximes (e.g., HI-6) better reactivate cyclosarin-inhibited AChE . Xylene linkers enhance reactivation potency in DFP-inhibited AChE compared to but-2-ene linkers . Computational docking (e.g., binding energy calculations) can predict structural optimizations, as shown for K027 (−8.20 kcal/mol binding energy) .

Q. What experimental frameworks resolve dose-dependent toxicity and efficacy trade-offs in oxime therapy?

  • Methodological Answer : Use a trivalent approach combining in vitro reactivation assays, in vivo survival studies (Cox regression), and histopathological analysis. For K027, a biologically defined dosage (50% LD01) reduced mortality in rats exposed to ethyl-paraoxon (RR = 0.42) and azinphos-methyl (RR = 0.55) . Dose-response curves and time-scaled AEGL models (e.g., phosgene oxime) provide safety thresholds .

Q. How can synergistic oxime combinations enhance broad-spectrum protection against diverse OP agents?

  • Methodological Answer : Pair oximes with complementary reactivation profiles (e.g., K027 for paraoxon and K074 for tabun) . In vitro screening using OP cocktails (e.g., paraoxon + cyclosarin) identifies synergistic pairs. In vivo validation should follow WHO guidelines for OP antidotes, prioritizing survival rates and neurological outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.